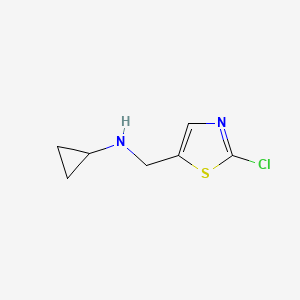![molecular formula C14H12N2O B582491 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine CAS No. 1260761-21-4](/img/structure/B582491.png)
4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine, also known as 4-benzylpyrrole, is a heterocyclic aromatic compound with a molecular formula of C12H11NO. It is a colorless liquid that is soluble in ethanol and chloroform. The compound is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. It is also used as a reagent in organic chemistry and is a useful starting material for the synthesis of other heterocyclic compounds.
Applications De Recherche Scientifique
Efficacité antitumorale
Les analogues de la purine, tels que le 4-benzyloxy-7-azaindole, sont d'importants outils thérapeutiques en raison de leur affinité pour les enzymes ou les récepteurs impliqués dans des processus biologiques critiques . Dans une étude, de nouvelles pyrazolo[3,4-b]pyridines 1,4,6-trisubstituées ont été conçues et synthétisées, et leur potentiel cytotoxique a été étudié . Les analogues les plus puissants ont été évalués in vivo et se sont avérés inhiber la croissance tumorale in vivo dans un modèle murin de cancer du sein orthotopique .
Ligands bioactifs et chimiocapteurs
Les dérivés de la pyridine, y compris le 4-benzyloxy-7-azaindole, subissent une réaction de condensation de base de Schiff avec un substrat approprié et dans des conditions optimales, ce qui donne une base de Schiff comme produit qui se comporte comme un ligand bioactif flexible et multidentate . Ces bases de Schiff présentent un grand intérêt en chimie médicinale car elles peuvent présenter des effets physiologiques similaires à ceux des systèmes pyridoxal-acide aminé, qui sont considérés comme très importants dans de nombreuses réactions métaboliques . Elles possèdent un éventail intéressant d'activités biologiques, notamment des activités antibactériennes, antivirales, antituberculeuses, antifongiques, antioxydantes, anticonvulsivantes, antidépressives, anti-inflammatoires, antihypertensives, anticancéreuses, etc. .
Réactions d'hydrogénation
Le 4-(benzyloxy)pyridine N-oxyde, un 1-oxyde de pyridine 4-substitué, subit une hydrogénation sur palladium pour donner de la pyridine . Cette réaction est une étape clé dans la synthèse de divers dérivés de la pyridine.
Synthèse de pyridines, de pipéridines et de pipérazines substituées
Le 4-(benzyloxy)pyridine N-oxyde participe à la synthèse stéréosélective de pyridines, de pipéridines et de pipérazines substituées . Ces composés ont une large gamme d'applications en chimie médicinale et en découverte de médicaments.
Agents antibactériens, antithrombotiques, anti-inflammatoires, antiprolifératifs et herbicides
Le motif [1,2,4]triazolo[4,3-a]pyridine, qui peut être dérivé du 4-benzyloxy-7-azaindole, se retrouve dans une variété de composés biologiquement actifs . Ces composés présentent un large éventail d'activités biologiques, notamment des activités antibactériennes, antithrombotiques, anti-inflammatoires, antiprolifératives et herbicides<a aria-label="4: The [1,2,4]triazolo[4,3-a]pyridine motif, which can be derived from 4-benzyloxy-7-azaindole, is found in a variety of biologically active compounds4" data-citationid="e64df77d-0eb3-2143-2b4c-51668114d3db-30" h="ID=SERP,5015.1" href="https://www
Mécanisme D'action
Target of Action
It’s known that this compound is used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its mechanism of action .
Mode of Action
The mode of action of 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine involves its participation in the Suzuki–Miyaura cross-coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Its involvement in the suzuki–miyaura cross-coupling reaction suggests that it may play a role in carbon–carbon bond formation , which is a fundamental process in organic synthesis and is involved in the construction of many complex natural products, pharmaceuticals, and materials .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is known for its mild and functional group tolerant reaction conditions, and the use of a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Action Environment
The action of this compound, as part of the Suzuki–Miyaura cross-coupling reaction, is influenced by several environmental factors. These include the presence of a transition metal catalyst (typically palladium), the type of organoboron reagent used, and the reaction conditions . The success of the reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Analyse Biochimique
Biochemical Properties
This suggests that it may interact with enzymes, proteins, and other biomolecules that are involved in hydrogenation reactions .
Cellular Effects
Its structural similarity to other pyridine derivatives suggests it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It’s possible that it interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It’s possible that it interacts with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It’s possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
4-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-9-16-14-12(13)6-8-15-14/h1-9H,10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCMXYXIFHGFSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C3C=CNC3=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90738406 |
Source


|
| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1260761-21-4 |
Source


|
| Record name | 4-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90738406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

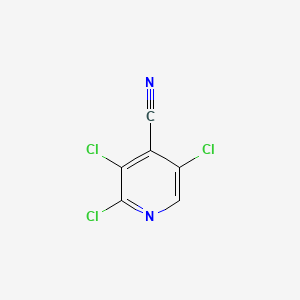

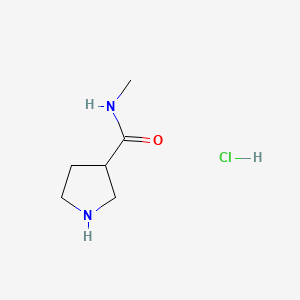
![Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate hydrobromide](/img/structure/B582411.png)
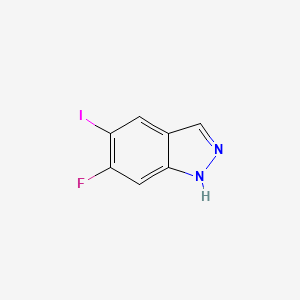
![Tert-butyl 4-[4-[(1-hydroxy-2-methylpropan-2-yl)carbamoyl]-2-oxopyrrolidin-1-yl]piperidine-1-carboxylate](/img/structure/B582419.png)


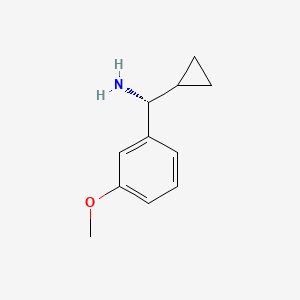
![2-Chloro-5,11-dimethyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B582425.png)


